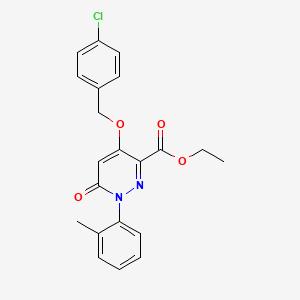

Ethyl 4-((4-chlorobenzyl)oxy)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

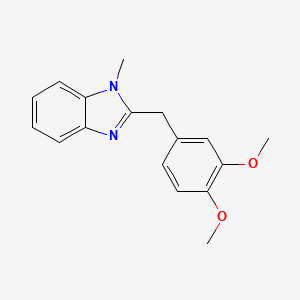

This compound appears to contain a pyridazine ring, which is a six-membered ring with two nitrogen atoms. It also contains an ester group (carboxylate), a benzyl group attached to an oxygen atom, and a toluenesulfonyl (or tosyl) group .

Chemical Reactions Analysis

The reactivity of this compound would depend on the functional groups present. For instance, the ester group could undergo hydrolysis, the benzyl group might participate in electrophilic aromatic substitution, and the tosyl group could act as a good leaving group in nucleophilic substitution reactions .Applications De Recherche Scientifique

Synthesis and Molecular Structure

The synthesis of ethyl 4-((4-chlorobenzyl)oxy)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate involves complex chemical reactions, as illustrated by the synthesis of a similar compound, ethyl 5-(4-chlorophenyl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxylate. This process includes the reaction of ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate and phenylhydrazine hydrochloride, characterized by 1H NMR and mass spectral analysis, and confirmed through single crystal X-ray diffraction studies. The molecular structure of such compounds is stabilized by intramolecular hydrogen bonds and π-π interactions, contributing to their structural stability. Moreover, the antimicrobial activities of these compounds highlight their potential pharmacological importance, with Hirshfeld surface analysis and fingerprint plots providing insights into the nature of molecular interactions (Achutha et al., 2017).

Chemical Reactivity and Synthesis Variability

Another related chemical reaction involves ethyl 4-[(E)-1-chloro-3-oxoprop-1-en-1-yl]-3,5-dimethyl-1H-pyrrole-2-carboxylate reacting with substituted hydrazines to yield regioisomeric 3- and 5-substituted pyrazoles. Conditions for selective formation of specific pyrazole derivatives highlight the nuanced chemical reactivity and synthesis variability of such compounds (Mikhed’kina et al., 2009).

Applications in Antimicrobial Agents

Ethyl 4-[2-(2-chlorophenyl)-4-oxo-3-hydroquinazolin-3yl]-benzoate, a structurally similar compound, has shown potential as an antimicrobial agent. Its synthesis involves reacting with hydrazine hydrate and aryl isothiocyanates, leading to the formation of compounds with significant antibacterial and antifungal activities. This underscores the potential of such ethyl derivatives in developing new antimicrobial agents (Desai et al., 2007).

Photolytic Rearrangements and Synthesis

Photolytic studies on 4-alkyl or 4-phenyl substituted 2,3-dihydro-6H-1,3-thiazine-5-carboxylates reveal interesting rearrangements under specific conditions, leading to the formation of thiazolidines and acyclic thioamido-dienes. These reactions demonstrate the diverse synthetic routes and the potential for novel compound synthesis through photolytic rearrangements (Bhatia et al., 1998).

Propriétés

IUPAC Name |

ethyl 4-[(4-chlorophenyl)methoxy]-1-(2-methylphenyl)-6-oxopyridazine-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19ClN2O4/c1-3-27-21(26)20-18(28-13-15-8-10-16(22)11-9-15)12-19(25)24(23-20)17-7-5-4-6-14(17)2/h4-12H,3,13H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPMZMSHGIUPKEL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN(C(=O)C=C1OCC2=CC=C(C=C2)Cl)C3=CC=CC=C3C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19ClN2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-((4-chlorobenzyl)oxy)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Chloro-6-[4-[(3-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]pyridine-3-carbonitrile](/img/structure/B2590194.png)

![1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperazine](/img/structure/B2590196.png)

![2-((8,9-dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-(3,4-dimethoxyphenethyl)acetamide](/img/structure/B2590197.png)

![8-((4-Fluorophenyl)sulfonyl)-4-((4-methoxyphenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2590198.png)

![Ethyl 2-[[4-(2,5-dimethoxyphenyl)-5-[(thiophene-2-carbonylamino)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetate](/img/structure/B2590199.png)

![6-Chloro-3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazine-8-carboxylic acid HCl](/img/structure/B2590201.png)

![4-Amino-N-[2-(diethylamino)ethyl]-1-(2,2-difluoroethyl)-1H-pyrazole-3-carboxamide](/img/structure/B2590202.png)

![N-benzyl-2-[5-(4-methoxyphenyl)-4,6-dioxo-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraen-3-yl]acetamide](/img/structure/B2590207.png)

![N-(3-chlorophenyl)-2-{[3-oxo-4-(prop-2-en-1-yl)-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-5-yl]sulfanyl}acetamide](/img/structure/B2590210.png)

![3-(4-methoxyphenyl)-6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine hydrobromide](/img/structure/B2590215.png)